molecular formula C17H19N5O4S2 B2992534 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide CAS No. 1170162-37-4

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B2992534
CAS No.: 1170162-37-4
M. Wt: 421.49
InChI Key: JGKIIKHZKSZXHZ-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide is a sulfonamide-derived compound featuring a pyrazole core substituted with a tetrahydrothiophene dioxide moiety and a para-tolyl group. The imidazole-4-sulfonamide substituent distinguishes it from structurally related analogs.

Properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)pyrazol-3-yl]-1H-imidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S2/c1-12-2-4-13(5-3-12)15-8-16(21-28(25,26)17-9-18-11-19-17)22(20-15)14-6-7-27(23,24)10-14/h2-5,8-9,11,14,21H,6-7,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKIIKHZKSZXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)NS(=O)(=O)C3=CN=CN3)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Pyrazole ring : A five-membered ring containing two nitrogen atoms.
  • Imidazole moiety : Another five-membered ring that contributes to its biological activity.
  • Tetrahydrothiophene : A sulfur-containing ring that enhances its pharmacological properties.
  • Sulfonamide group : Known for its antibacterial activity.

The molecular formula is C21H23N3O4S2C_{21}H_{23}N_{3}O_{4}S_{2} with a molecular weight of 445.6 g/mol .

1. Antimycobacterial Activity

Recent studies have highlighted the compound's potential as an antimycobacterial agent. The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis (Mtb) H37Rv has been evaluated using various assays. For instance, derivatives of imidazole and triazole pyrazoles demonstrated promising results:

CompoundMIC (μg/mL)Comments
11f4.0Most active among tested derivatives
11h4.4Comparable to standard kanamycin (7.8 μg/mL)
11cNot activeExcluded from effective compounds

The studies indicated that the imidazole derivatives generally exhibited better activity than triazoles .

The mechanism by which this compound exerts its biological effects involves interaction with potassium channels, specifically the GIRK1/2 channels. By activating these channels, the compound facilitates potassium ion flow, leading to hyperpolarization of cell membranes and modulation of cellular excitability . This mechanism suggests potential applications in treating conditions related to neuronal excitability and cardiac function.

Case Studies and Research Findings

Multiple studies have focused on the synthesis and evaluation of similar compounds, emphasizing their biological activities:

  • Alshabani et al. (2022) conducted a comprehensive study on various pyrazole derivatives, demonstrating their effectiveness against Mtb CYP121A1 with binding affinities comparable to known inhibitors .
  • Medicinal Chemistry Research has shown that modifications in the pyrazole structure can lead to significant changes in biological activity, highlighting the importance of structural optimization in drug design .

Summary of Findings

The biological activity of this compound is characterized by:

  • Antimycobacterial efficacy : Effective against Mtb with low MIC values.
  • Mechanistic insights : Involvement in potassium channel activation suggests broader therapeutic applications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound shares structural homology with several sulfonamide-pyrazole derivatives. Below is a detailed comparison based on molecular properties, substituent variations, and available data from diverse sources.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Reference
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide C₁₈H₂₀N₆O₄S₂ 448.52 g/mol 1H-imidazole-4-sulfonamide, p-tolyl Not Available Target Compound
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropylbenzenesulfonamide C₁₇H₂₃N₃O₄S₂ 397.5 g/mol 4-isopropylbenzenesulfonamide, methyl 1170259-41-2
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide C₁₉H₂₃N₅O₄S₂ 449.6 g/mol 3,5-dimethylpyrazole-4-sulfonamide, p-tolyl 1189242-32-7
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl]methanesulfonamide C₁₄H₁₇N₃O₄S₂ 355.43 g/mol Methanesulfonamide, phenyl 942676-67-7

Key Observations:

Substituent Influence on Molecular Weight :

  • The target compound (448.52 g/mol) exhibits a higher molecular weight compared to analogs with simpler sulfonamide groups (e.g., methanesulfonamide at 355.43 g/mol ). This is attributed to the bulkier imidazole-4-sulfonamide group.
  • The 3,5-dimethylpyrazole-4-sulfonamide analog (449.6 g/mol ) closely matches the target compound’s weight, highlighting the impact of aromatic vs. heteroaromatic substituents.

Functional Group Variations: The para-tolyl group (p-tolyl) in the target compound and may enhance lipophilicity compared to phenyl or methyl substituents in and . This could influence membrane permeability and target binding .

This suggests that similar sulfonamide coupling strategies may apply.

Research Findings and Implications

  • Structural Characterization :
    Crystallographic data for related compounds (e.g., ) have likely been determined using software like SHELXL, a widely adopted tool for small-molecule refinement . The tetrahydrothiophene dioxide moiety in these compounds may adopt a puckered conformation, influencing intermolecular interactions.

  • Biological Activity : Sulfonamide-pyrazole hybrids are frequently explored as kinase inhibitors or anti-inflammatory agents. For instance, the 3,5-dimethylpyrazole-4-sulfonamide analog may exhibit enhanced selectivity for cysteine proteases due to steric and electronic effects.

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